1-cyclopropyl-4,5-dimethyl-1H-imidazole-2-thiol
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Overview
Description
1-Cyclopropyl-4,5-dimethyl-1H-imidazole-2-thiol is a heterocyclic compound with the molecular formula C8H12N2S and a molecular weight of 168.26 g/mol It is characterized by the presence of a cyclopropyl group and two methyl groups attached to an imidazole ring, along with a thiol group at the 2-position
Preparation Methods
The synthesis of 1-cyclopropyl-4,5-dimethyl-1H-imidazole-2-thiol typically involves the condensation of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of cyclopropylamine with 4,5-dimethylimidazole-2-thione in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
1-Cyclopropyl-4,5-dimethyl-1H-imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding imidazole derivative using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted imidazoles and thiol derivatives .
Scientific Research Applications
1-Cyclopropyl-4,5-dimethyl-1H-imidazole-2-thiol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-4,5-dimethyl-1H-imidazole-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity or altering protein function. The imidazole ring can also interact with metal ions and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
1-Cyclopropyl-4,5-dimethyl-1H-imidazole-2-thiol can be compared with other similar compounds, such as:
1-Cyclopentyl-4,5-dimethyl-1H-imidazole-2-thiol: This compound has a cyclopentyl group instead of a cyclopropyl group, which may affect its chemical reactivity and biological activity.
4,5-Dimethyl-1H-imidazole-2-thiol: Lacking the cyclopropyl group, this compound may have different physical and chemical properties, influencing its applications and effectiveness in various fields.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-cyclopropyl-4,5-dimethyl-1H-imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c1-5-6(2)10(7-3-4-7)8(11)9-5/h7H,3-4H2,1-2H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFPLXXNKMHEBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=S)N1)C2CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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